molecular formula C5H6ClN3O2 B1459595 Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1823940-71-1

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1459595
CAS RN: 1823940-71-1
M. Wt: 175.57 g/mol
InChI Key: DEAUVVXOXLNQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .


Synthesis Analysis

This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” is complex and specific. The crystal structure of this compound has been analyzed .


Chemical Reactions Analysis

“Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” can undergo various chemical reactions. For instance, it can be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of several nucleoside analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” include a melting point of 196-199 °C (lit.) . The compound is solid in form .

Scientific Research Applications

Pharmaceuticals: Drug Synthesis and Development

The triazole ring, a core structure in Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate, is a significant component in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This compound can be used to synthesize drugs with various therapeutic effects, including anticonvulsant, antibacterial, and anticancer properties. Its stability and reactivity make it an excellent candidate for developing novel medications.

Agrochemistry: Pesticide and Herbicide Formulation

In agrochemistry, the stability of the triazole ring allows for the creation of pesticides and herbicides that are resilient under various environmental conditions . Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate can be utilized to develop compounds that target specific enzymes or growth processes in pests and weeds, contributing to more efficient crop protection strategies.

Safety and Hazards

“Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate” is considered hazardous. It can cause serious eye irritation, skin irritation, and may damage fertility . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Mechanism of Action

1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .

The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .

properties

IUPAC Name

methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAUVVXOXLNQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 6
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.